1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a unique structure that combines a thiazepane ring, a piperidine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of the piperidine ring and the phenyl group. The final step involves the addition of the propenone moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening to optimize reaction conditions. The use of catalysts and solvents is carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The thiazepane ring may interact with enzymes or receptors, modulating their activity. The piperidine ring and phenyl group contribute to the compound’s binding affinity and specificity. The propenone moiety may participate in covalent bonding with target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]ethanone
- 1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]but-2-en-1-one
Uniqueness: 1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(7,7-dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-19(25)23-14-11-22(12-15-23,18-8-6-5-7-9-18)20(26)24-13-10-21(2,3)27-17-16-24/h4-9H,1,10-17H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWDGMIYJJXMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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